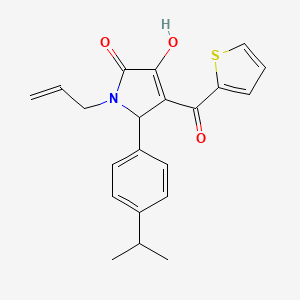

1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

4-hydroxy-2-(4-propan-2-ylphenyl)-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-4-11-22-18(15-9-7-14(8-10-15)13(2)3)17(20(24)21(22)25)19(23)16-6-5-12-26-16/h4-10,12-13,18,24H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDIWFPWHBHBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC=C)O)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a pyrrole ring, an allyl group, and a thiophene carbonyl moiety, suggests diverse applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉NO₂S, with a molecular weight of approximately 367.46 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antioxidant Activity : Studies have shown that related pyrrole derivatives possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Potential : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation in vitro and in vivo. For instance, studies on pyrrole derivatives indicate that they can induce apoptosis in cancer cells by modulating key signaling pathways.

Table 1: Summary of Biological Activities

The biological activity of this compound may involve several mechanisms:

- Interaction with Biological Targets : The compound has been shown to interact with various proteins and enzymes, potentially inhibiting their activity. For example, it may affect protein-protein interactions critical for tumor growth and metastasis.

- Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells. This is often mediated through the activation of caspases and the modulation of Bcl-2 family proteins.

- Antioxidant Mechanism : The hydroxyl group in the structure may contribute to its ability to donate electrons to free radicals, thus neutralizing them and reducing cellular damage.

Case Studies

Several studies have investigated the biological effects of related compounds:

- A study demonstrated that a pyrrole derivative with structural similarities exhibited significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity at micromolar concentrations .

- In another case, a series of thiophene-containing compounds were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.

Comparison with Similar Compounds

Structural and Functional Variations

The target compound’s activity and synthesis are contextualized below against key analogues:

Table 1: Structural and Activity Comparison

Key Observations:

N1 Substituent: Allyl substitution (target compound, 36, 47) correlates with enhanced activity compared to hydroxypropyl (compound 13) or 4-chlorophenyl (). Inactive compound 13 lacks the allyl group, underscoring its importance .

C5 Substituent :

- 4-Isopropylphenyl (target) vs. 4-chlorophenyl (compound 47): The former’s bulkier, lipophilic isopropyl group may improve membrane permeability but reduce target affinity compared to the electron-withdrawing chloro group in 47 .

- Direct isopropyl substitution (compound 13) abolishes activity, highlighting the necessity of a para-substituted aryl group at C5 .

C4 Substituent :

- Thiophene-2-carbonyl (target, ) vs. aroyl groups (e.g., 4-methylbenzoyl in 47): Thiophene’s sulfur atom may facilitate π-π stacking or polar interactions absent in purely aromatic substituents .

However, analogues like 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () were synthesized via base-catalyzed cyclization under mild conditions, suggesting a scalable route for the target .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one?

- Methodological Answer : Base-assisted cyclization is a validated approach for pyrrol-2-one derivatives. For analogs, reactions involve combining substituted phenyl or thiophene precursors with carbonylating agents (e.g., thiophene-2-carbonyl chloride) under reflux in polar aprotic solvents (e.g., DMF). Post-cyclization functionalization (e.g., allylation at N1) can be achieved using allyl halides in the presence of K₂CO₃. Purification typically employs column chromatography with hexane/ethyl acetate gradients .

- Key Data : Yields range from 46% to 63% for structurally related compounds, with melting points between 138–211°C, depending on substituents .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray crystallography resolves the 3D configuration (e.g., monoclinic P21/c space group for thiophene-containing analogs) .

- NMR spectroscopy (¹H and ¹³C) identifies substituent positions, with characteristic shifts: allyl protons (δ 5.0–5.8 ppm), hydroxy protons (δ 10–12 ppm), and thiophene carbons (δ 120–140 ppm) .

- HRMS confirms molecular weight (e.g., [M+H]⁺ expected within ±1 ppm error) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- ELISA-like assays measure enzyme inhibition (e.g., matriptase or related serine proteases), with IC₅₀ determination using dose-response curves (0.1–50 μM range) .

- Cellular viability assays (e.g., MTT) assess cytotoxicity, particularly for thiophene/pyrrolone hybrids, which often show activity in the 2–20 μM range .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. morpholinoethyl at N1) influence inhibitory potency?

- Methodological Answer :

- SAR analysis reveals that bulky N1 substituents (e.g., morpholinoethyl) reduce potency due to steric hindrance, while allyl groups enhance membrane permeability. For example:

- IC₅₀ = 2.6 μM for 1-(4,5-dimethylthiazol-2-yl)-substituted analogs .

- IC₅₀ = 21.8 μM for 4-benzoyl-substituted derivatives .

- Computational docking (AutoDock Vina) predicts binding modes, highlighting hydrogen bonding between the hydroxy group and catalytic triad residues .

Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

- Methodological Answer :

- Pharmacokinetic profiling addresses discrepancies by measuring logP (e.g., >3 for thiophene derivatives indicates poor solubility) .

- Metabolic stability assays (e.g., liver microsomes) identify rapid degradation pathways. For example, allyl groups may undergo cytochrome P450-mediated oxidation, reducing cellular efficacy .

Q. What strategies optimize crystallinity for X-ray studies of this hygroscopic compound?

- Methodological Answer :

- Co-crystallization with hydrophobic agents (e.g., n-hexane) improves crystal packing.

- Slow evaporation in mixed solvents (e.g., chloroform/methanol, 9:1 v/v) yields monoclinic crystals (a = 6.07 Å, b = 18.69 Å, c = 14.97 Å, β = 91.56°) .

- Cryoprotection with glycerol (20% v/v) prevents lattice disruption during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.